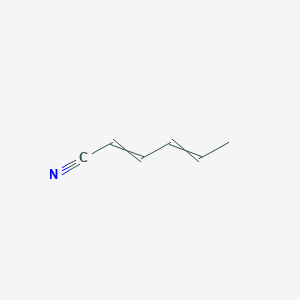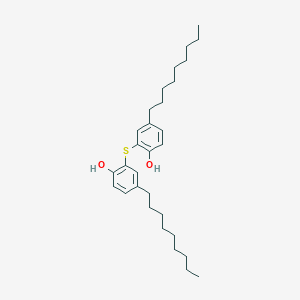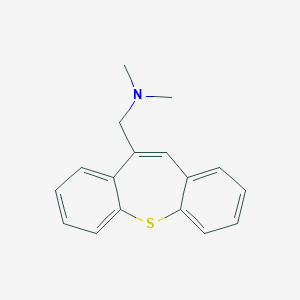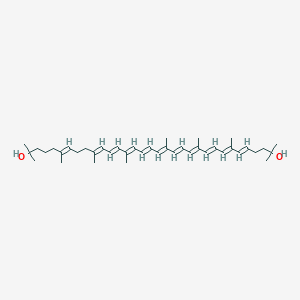
2,4-Hexadienenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related nitrile compounds often involves Knoevenagel condensation or other methodologies like Friedlander synthesis. For instance, derivatives of 3-oxobutanenitrile can be prepared through Knoevenagel condensation between aldehydes and 3-oxobutanenitrile, obtained via acid hydrolysis of β-aminocrotononitrile (Han et al., 2015). Such processes underline the versatility and reactivity of nitrile compounds, hinting at similar approaches for 2,4-Hexadienenitrile.
Molecular Structure Analysis
The molecular structure of nitrile compounds, including 2,4-Hexadienenitrile, can be characterized using various spectroscopic techniques. Crystal and molecular structures are often determined by single crystal X-ray diffraction analysis, providing detailed insights into the compound's geometry and electron distribution (Han et al., 2015).
Chemical Reactions and Properties
Nitrile compounds participate in diverse chemical reactions, contributing to the synthesis of complex heterocyclic compounds. The Gewald synthesis is one example, allowing the formation of 2-aminothiophene derivatives from nitrile precursors, showcasing the compounds' potential in medicinal chemistry and material science (Khalifa et al., 2020).
Physical Properties Analysis
Quantitative structure-activity relationship (QSAR) studies of nitrile derivatives, such as 2,4-hexadienoic acid derivatives, reveal correlations between their physicochemical properties and biological activities. Topological parameters, especially molecular connectivity indices, have significant correlations with the antimicrobial activity of these compounds (Narasimhan et al., 2007).
Chemical Properties Analysis
Base-mediated reactions offer a pathway to synthesize highly functionalized conjugated enones from nitrile precursors, indicating the broad reactivity and applicability of nitrile compounds in organic synthesis. The reaction conditions, including the use of atmospheric oxygen and base, highlight the regioselective and oxidative decyanation processes that could be relevant for 2,4-Hexadienenitrile (Singh et al., 2015).
Applications De Recherche Scientifique
Partition Chromatography : Corbin, Schwartz, and Keeney (1960) discussed the use of 2,4-Hexadienenitrile in partition chromatographic systems, particularly for separating various organic compounds like aldehydes and ketones (Corbin, Schwartz, & Keeney, 1960).
Infrared Spectroscopy : Uyemura (1986) predicted infrared intensities of bending fundamentals in molecules similar to 2,4-Hexadienenitrile, highlighting its significance in spectroscopic studies (Uyemura, 1986).
Mechanism of Thermal Decay : Chainikova et al. (2012) investigated the thermal decay of nitroso oxides and the formation of derivatives like 4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide, illuminating the chemical behavior of related compounds (Chainikova, Safiullin, Spirikhin, & Abdullin, 2012).
Neurotoxicity Studies : Boadas-Vaello, Riera, and Llorens (2005) explored the neurotoxic effects of compounds including 2,4-Hexadienenitrile, contributing to our understanding of its biological impact (Boadas-Vaello, Riera, & Llorens, 2005).
Catalytic Chemistry : Taylor and Swift (1972) examined the hydrocyanation of olefins, a process where 2,4-Hexadienenitrile may play a role, thus indicating its potential in catalytic reactions (Taylor & Swift, 1972).
Ion-Molecule Chemistry : Edwards, Freeman, and McEwan (2009) investigated the ion-molecule chemistry of molecules like 2,4-Hexadienenitrile, providing insights into its interaction in different environments (Edwards, Freeman, & McEwan, 2009).
Synthesis of Functionalized Compounds : Singh et al. (2015) discussed a base-mediated synthesis method involving 2,4-Hexadienenitrile, showing its application in creating complex organic molecules (Singh, Panwar, Althagafi, Sharma, Chaudhary, & Pratap, 2015).
Encapsulation Complexes : Avram, Cohen, and Rebek (2011) reviewed hexameric encapsulation complexes, where compounds like 2,4-Hexadienenitrile could play a role in the study of molecular behavior in confined spaces (Avram, Cohen, & Rebek, 2011).
Propriétés
IUPAC Name |
(2E,4E)-hexa-2,4-dienenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHMTWWXWMMHN-MQQKCMAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Hexadienenitrile | |
CAS RN |
1516-01-4 | |
| Record name | 2,4-Hexadienenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)



![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)





